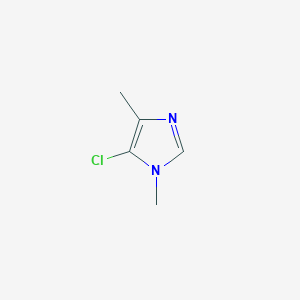

5-chloro-1,4-dimethyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and two methyl groups on the imidazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,4-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,2-diaminobenzene with acetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-1,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

5-chloro-1,4-dimethyl-1H-imidazole finds applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of functional materials, such as catalysts and dyes.

Mécanisme D'action

The mechanism of action of 5-chloro-1,4-dimethyl-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The presence of the chlorine atom and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde

- 2,4-dichloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde

- 4-chloro-1H-imidazole-5-carbaldehyde

Uniqueness

5-chloro-1,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Chloro-1,4-dimethyl-1H-imidazole is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and enzyme modulation activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈ClN₂, with a molecular weight of approximately 134.58 g/mol. Its structure features a five-membered aromatic imidazole ring with chlorine and methyl substituents at specific positions, which influences its chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of imidazole compounds, including this compound. The results were measured using the zone of inhibition method against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus (MSSA) | 20 |

| Escherichia coli | 15 |

| Bacillus subtilis | 22 |

| Pseudomonas aeruginosa | 19 |

The compound demonstrated varying degrees of effectiveness against these pathogens, indicating its potential as an antimicrobial agent .

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. The unique structure of this compound allows it to interact with cellular targets involved in cancer progression.

Research Findings

In a study assessing the antiproliferative effects of various imidazole analogs on melanoma cell lines (A375 and B16), compounds similar to this compound showed promising results. The IC50 values ranged from 16.1 to over 100 μM for different analogs, suggesting that modifications to the imidazole core can enhance anticancer activity .

Enzyme Modulation

The biological activity of this compound is also linked to its ability to modulate enzyme activity. It can act as an inhibitor or activator for various enzymes due to its structural characteristics.

The mechanism involves binding to specific active sites on enzymes or receptors, leading to changes in their activity. This interaction can influence metabolic pathways and cellular responses .

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,4-Dimethylimidazole | Lacks chlorine; two methyl groups | Less reactive due to absence of halogen |

| 5-Bromo-1,4-dimethylimidazole | Contains bromine instead of chlorine | Different reactivity profile due to bromine |

| 2-Chloro-1-methylimidazole | Chlorine at a different position | Alters reactivity compared to the 5-chloro variant |

This table highlights how the substitution pattern affects the biological activity and reactivity of these compounds .

Propriétés

IUPAC Name |

5-chloro-1,4-dimethylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSAFERAPKVZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.